Meclozine Dihydrochloride (CAS: 1104-22-9) is a piperazine-class first-generation histamine H1 receptor antagonist that has transitioned from a classical antiemetic into a highly procured small molecule for advanced metabolic and skeletal research[1]. While historically recognized for its anticholinergic and central nervous system depressant properties, modern procurement of this specific dihydrochloride salt is driven by its off-target mechanisms, including its unique bipartite metabolic toggling—suppressing mitochondrial oxidative phosphorylation while enhancing glycolysis—and its potent, specific inhibition of FGFR3 signaling. Supplied as a highly water-soluble salt, it provides a critical processability advantage over the free base, making it an essential reagent for high-throughput screening, drug repurposing models, and in vivo skeletal dysplasia studies [2].
Substituting Meclozine Dihydrochloride with its free base or structurally related piperazine antihistamines (such as cyclizine or hydroxyzine) routinely fails in advanced biological assays due to severe solubility and mechanistic limitations. The meclozine free base is practically insoluble in aqueous media, requiring harsh organic solvents like DMSO or pyridine that can introduce cytotoxic artifacts in sensitive cell cultures[1]. Furthermore, while generic in-class substitutes like cyclizine share H1 antagonism, they completely lack meclozine’s specific ability to act as an inverse agonist for the human constitutive androstane receptor (hCAR) or to attenuate abnormal FGFR3 signaling [2]. Procuring generic antihistamines for skeletal dysplasia models or metabolic toggling assays will therefore yield false negatives, as these pathways rely on meclozine's unique structural interactions rather than its baseline histamine blockade [2].
For in vitro and in vivo applications, the salt form dictates processability. Meclozine Dihydrochloride achieves an aqueous solubility of up to 4.46 mg/mL, whereas the Meclozine free base is practically insoluble in water, necessitating organic solvents [1]. This difference allows the dihydrochloride salt to be formulated in physiological buffers without precipitating or requiring high concentrations of cytotoxic co-solvents[2].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Meclozine Dihydrochloride (<4.46 mg/mL in water) |
| Comparator Or Baseline | Meclozine Free Base (Practically insoluble in water) |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the dihydrochloride salt. |
| Conditions | Standard aqueous laboratory conditions at neutral to slightly acidic pH. |
Ensures seamless integration into automated liquid handling systems and prevents solvent-induced cytotoxicity in sensitive cell-based assays.
In models of achondroplasia (ACH), Meclozine Dihydrochloride serves as a potent small-molecule inhibitor of FGFR3 signaling. In embryonic bone explant cultures from Fgfr3ach mice, administration of 20 mM meclozine significantly increased the full-length of tibiae by 4.6% and cartilaginous primordia by 8.3% compared to untreated contralateral controls[1]. Furthermore, it proved as efficient as the benchmark C-natriuretic peptide (CNP) in attenuating abnormal FGFR3 signaling, positioning it as a highly effective small-molecule alternative to peptide therapeutics[2].
| Evidence Dimension | Tibial Length Growth (Fgfr3ach mice) |
| Target Compound Data | Meclozine Dihydrochloride (4.6% full-length increase; 8.3% cartilaginous primordia increase) |
| Comparator Or Baseline | Untreated Fgfr3ach baseline (0% baseline growth increase) |
| Quantified Difference | +4.6% full-length and +8.3% cartilaginous primordia growth over baseline. |
| Conditions | Embryonic day 16.5 (E16.5) bone explant culture treated with 20 mM meclozine. |
Validates the compound as a highly cost-effective, small-molecule procurement substitute for expensive peptide-based FGFR3 inhibitors like CNP in skeletal research.
Meclozine Dihydrochloride demonstrates quantifiable neuroprotective efficacy not observed in generic antihistamines. In mutant STHdhQ111/111 striatal cells subjected to serum withdrawal, meclozine dose-dependently suppressed apoptosis, yielding an EC50 of 17.3 μM and achieving a maximum efficacy of 218% increased survival over the vehicle control . This specific rescue mechanism establishes it as a critical positive control for screening neuroprotective agents in Huntington's disease models .
| Evidence Dimension | Cell Survival (Mutant STHdhQ111/111 striatal cells) |
| Target Compound Data | Meclozine Dihydrochloride (EC50 = 17.3 μM; 218% increased survival) |
| Comparator Or Baseline | Vehicle Control (Baseline survival) |
| Quantified Difference | 218% increase in cell survival over vehicle. |
| Conditions | 24 hours post-serum withdrawal, measured via caspase 3 and 7 cleavage. |
Provides a reliable, quantitative baseline for evaluating neuroprotective efficacy in polyglutamine expansion disorder assays.
Because Meclozine Dihydrochloride attenuates FGFR3 signaling as effectively as the benchmark C-natriuretic peptide (CNP) [1], it is the preferred small-molecule reagent for studying achondroplasia, chondrocyte proliferation, and bone explant growth. It allows researchers to bypass the stability and cost limitations of peptide inhibitors.
The dihydrochloride salt's superior aqueous solubility (<4.46 mg/mL) compared to the practically insoluble free base[2] makes it ideal for HTS libraries. It can be formulated in physiological buffers, preventing precipitation in automated liquid handlers and avoiding DMSO-induced artifacts in sensitive cell cultures.
With a validated EC50 of 17.3 μM for rescuing mutant striatal cells from apoptosis , Meclozine Dihydrochloride serves as a highly reproducible positive control in Huntington's disease models and neurodegeneration screens.
Irritant;Health Hazard